5-Bromo-1-[(4-bromophenyl)methyl]indole-2,3-dione
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Overview
Description
5-Bromo-1-[(4-bromophenyl)methyl]indole-2,3-dione is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs, playing a crucial role in cell biology
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-[(4-bromophenyl)methyl]indole-2,3-dione typically involves the bromination of indole derivatives. One common method is the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol . This reaction yields the desired indole compound with good efficiency.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using appropriate brominating agents and catalysts. The process conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-[(4-bromophenyl)methyl]indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the brominated indole structure, leading to the formation of different indole derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2,3-dione derivatives, while substitution reactions can produce various functionalized indole compounds.
Scientific Research Applications
5-Bromo-1-[(4-bromophenyl)methyl]indole-2,3-dione has diverse applications in scientific research:
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying cellular processes and signaling pathways.
Industry: The compound’s unique properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-1-[(4-bromophenyl)methyl]indole-2,3-dione involves its interaction with specific molecular targets. The brominated indole structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can affect cellular signaling pathways, leading to changes in cell behavior and function .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1-methyl-1H-indole-2,3-dione: A similar compound with a methyl group instead of the bromophenylmethyl group.
5-Fluoro-1-[(4-fluorophenyl)methyl]indole-2,3-dione: A fluorinated analog with similar structural features.
Uniqueness
5-Bromo-1-[(4-bromophenyl)methyl]indole-2,3-dione is unique due to its dual bromination, which enhances its reactivity and potential biological activity. This dual bromination distinguishes it from other indole derivatives, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H9Br2NO2 |
---|---|
Molecular Weight |
395.04 g/mol |
IUPAC Name |
5-bromo-1-[(4-bromophenyl)methyl]indole-2,3-dione |
InChI |
InChI=1S/C15H9Br2NO2/c16-10-3-1-9(2-4-10)8-18-13-6-5-11(17)7-12(13)14(19)15(18)20/h1-7H,8H2 |
InChI Key |
QGFJHTJOCAHXRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C3=C(C=C(C=C3)Br)C(=O)C2=O)Br |
Origin of Product |
United States |
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